3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
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Overview
Description
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of a glycine-derived enamino amide, which undergoes cyclization under Boc-deprotection conditions to yield the desired product . The reaction is characterized by high yield and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
60239-09-0 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methyl-2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C10H11NO2/c1-8-10(7-13-11(8)12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
WFCQUUUFINADDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](OCC1C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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